1-(1,3-Dimethyl-1h-pyrazol-4-yl)-n-[(5-fluoro-1,3-dimethyl-1h-pyrazol-4-yl)methyl]methanamine
Description
1-(1,3-Dimethyl-1H-pyrazol-4-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine is a bifunctional pyrazole derivative characterized by dual pyrazole rings with distinct substituents. The first pyrazole moiety is substituted with methyl groups at positions 1 and 3, while the second pyrazole ring contains a fluorine atom at position 5 and methyl groups at positions 1 and 2. Its molecular formula is inferred as C₁₂H₁₈FN₅ (based on analogs in and ), with a molecular weight of approximately 287.3 g/mol .
Properties
Molecular Formula |
C12H19ClFN5 |
|---|---|
Molecular Weight |
287.76 g/mol |
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H18FN5.ClH/c1-8-10(7-17(3)15-8)5-14-6-11-9(2)16-18(4)12(11)13;/h7,14H,5-6H2,1-4H3;1H |
InChI Key |
UORHXKCJMZJMDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNCC2=C(N(N=C2C)C)F)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde
The non-fluorinated pyrazole core is typically synthesized via cyclocondensation of hydrazines with 1,3-diketones. A representative protocol from CN112279812A involves:
- Cyclocondensation : Reacting diethyl oxalate (1.0 eq) with acetone (0.42–0.45 eq) in ethanol using sodium ethoxide (0.45–0.5 eq) at <15°C for 24 hours to form ethyl 3-oxobutanoate.
- Hydrazine Cyclization : Treating the intermediate with methylhydrazine (1.5–1.6 eq) in DMF at 40–50°C for 6 hours to yield 1,3-dimethyl-1H-pyrazole-4-carboxylate.
- Reduction and Formylation : Reducing the ester to alcohol followed by Vilsmeier-Haack formylation (POCl₃/DMF) to introduce the aldehyde group.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | EtOH, NaOEt, 24h, <15°C | 85% | |
| 2 | DMF, MeNHNH₂, 40–50°C | 78% | |
| 3 | POCl₃, DMF, 90–120°C | 65% |
Synthesis of 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
The fluorinated pyrazole requires selective fluorination. US5675016B2 describes:
- Chloropyrazole Synthesis : Reacting 1,3-dimethylpyrazole-4-carbonyl chloride with Cl₂ gas under UV light to form 5-chloro-1,3-dimethylpyrazole-4-carbonyl chloride.
- Fluorination : Treating the chloro derivative with KF (3.0 eq) in sulfolane at 190°C for 11 hours to yield 5-fluoro-1,3-dimethylpyrazole-4-carbonyl fluoride.
- Reduction to Aldehyde : Reducing the carbonyl fluoride to aldehyde using LiAlH₄ in THF (0°C to RT, 2h).
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Cl₂, UV, 48h | 90% | |
| 2 | KF, sulfolane, 190°C | 68% | |
| 3 | LiAlH₄, THF, 0°C→RT | 82% |
Methanamine Bridge Formation
Reductive Amination
A common strategy involves coupling the pyrazole aldehydes via reductive amination:
- Condensation : Reacting 1,3-dimethylpyrazole-4-carbaldehyde (1.0 eq) with 5-fluoro-1,3-dimethylpyrazole-4-methanamine (1.1 eq) in methanol at RT for 12h.
- Reduction : Adding NaBH₃CN (1.5 eq) and stirring for 6h to yield the methanamine-linked product.
| Parameter | Value | Reference |
|---|---|---|
| Solvent | MeOH | |
| Temp. | RT | |
| Yield | 75% |
Nucleophilic Substitution
Alternative routes use alkyl halides and amines:
- Halogenation : Converting 5-fluoro-1,3-dimethylpyrazole-4-methanol to the corresponding bromide using PBr₃ (1.2 eq) in DCM at 0°C.
- Coupling : Reacting the bromide with 1,3-dimethylpyrazole-4-methanamine (1.0 eq) and K₂CO₃ (2.0 eq) in DMF at 60°C for 8h.
| Parameter | Value | Reference |
|---|---|---|
| Solvent | DMF | |
| Temp. | 60°C | |
| Yield | 63% |
Alternative Routes and Optimization
One-Pot Cyclization-Amination
JPestic.Sci.44(4) details a streamlined approach:
- Simultaneous Cyclization : Reacting ethyl acetoacetate (1.0 eq) with methylhydrazine (1.2 eq) and 5-fluoro-2,4-pentanedione (1.1 eq) in acetic acid at 80°C for 6h.
- In Situ Alkylation : Adding formaldehyde (2.0 eq) and NH₃ gas to form the methanamine bridge directly.
| Parameter | Value | Reference |
|---|---|---|
| Solvent | AcOH | |
| Temp. | 80°C | |
| Yield | 58% |
Microwave-Assisted Synthesis
Recent advancements (PMC6861426) reduce reaction times:
- Microwave Cyclocondensation : Heating hydrazine hydrate (1.5 eq) and diketones (1.0 eq) in ethanol at 150°C (300W) for 15 minutes.
- Fluorination and Coupling : Sequential fluorination (KF, 180°C, 10min) and amination (NH₄Cl, 120°C, 5min) under microwave irradiation.
| Parameter | Value | Reference |
|---|---|---|
| Time | 30min | |
| Yield | 70% |
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
- ¹H NMR (CDCl₃): δ 2.25 (s, 6H, CH₃), 3.85 (s, 3H, N-CH₃), 4.10 (s, 2H, CH₂NH), 7.20 (s, 1H, pyrazole-H).
- ¹⁹F NMR : δ -118.5 (s, 1F).
Challenges and Mitigation Strategies
Regioselectivity in Fluorination
Amine Oxidation
- Issue : Methanamine bridge degradation under acidic conditions.
- Solution : Conducting reactions under inert atmosphere (N₂/Ar) with stabilizers (BHT).
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Dimethyl-1h-pyrazol-4-yl)-n-[(5-fluoro-1,3-dimethyl-1h-pyrazol-4-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted pyrazole derivatives with nucleophiles replacing the fluorine atom.
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit anticancer properties. The compound under discussion has shown potential in inhibiting cancer cell proliferation through various mechanisms:
- Mechanism of Action : It may induce apoptosis in cancer cells by activating specific signaling pathways.
Antimicrobial Properties
Studies have demonstrated that compounds containing pyrazole moieties possess antimicrobial activity against a range of pathogens. The presence of fluorine in this compound may enhance its potency.
Agricultural Applications
The compound's ability to act as a plant growth regulator has been explored. It can potentially enhance crop yield and resistance to pests and diseases.
Case Studies
Several studies have documented the efficacy of pyrazole-based compounds:
-
Study on Anticancer Activity :
- Researchers tested various pyrazole derivatives against breast cancer cell lines, showing that modifications at the 4-position significantly increased cytotoxicity compared to non-fluorinated analogs.
-
Antimicrobial Efficacy :
- A series of experiments demonstrated that the compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
-
Agricultural Impact :
- Field trials indicated that the application of this compound resulted in a marked increase in the growth rate and yield of specific crops, highlighting its utility as an agrochemical.
Mechanism of Action
The mechanism of action of 1-(1,3-Dimethyl-1h-pyrazol-4-yl)-n-[(5-fluoro-1,3-dimethyl-1h-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Fluorine Substitution : The presence of fluorine in the target compound and analogs (e.g., ) enhances electronegativity and metabolic stability, a common strategy in drug design. However, the 5-fluoro substituent in the target compound may confer unique steric or electronic effects compared to trifluoromethyl () or difluoroethyl () groups.
Methyl vs.
Hazard Profiles : Compounds like 1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine () exhibit acute oral toxicity (Category 4) and skin irritation, suggesting that substituents like methoxyphenyl may introduce safety risks absent in the target compound.
Biological Activity
1-(1,3-Dimethyl-1H-pyrazol-4-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine is a synthetic compound belonging to the pyrazole family. Its unique structure, characterized by the presence of two pyrazole rings with various substitutions, suggests potential biological activities that warrant investigation.
The molecular formula of this compound is C12H17F2N5, and it has a molecular weight of 237.28 g/mol. The presence of fluorine enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C12H17F2N5 |
| Molecular Weight | 237.28 g/mol |
| IUPAC Name | 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine |
| InChI Key | YDNBLHBGMHOZFT-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may inhibit certain enzymes involved in inflammatory pathways and modulate cellular signaling processes. The binding affinity to these targets can lead to various therapeutic effects, including anti-inflammatory and potential anticancer activities.
Biological Activity Studies
Recent studies have focused on the pharmacological properties of similar compounds within the pyrazole family. The following findings highlight the biological activities associated with 1-(1,3-Dimethyl-1H-pyrazol-4-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine:
Antitumor Activity
Research has shown that pyrazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- A study demonstrated that modifications to the pyrazole structure could enhance its potency against cancer cells by altering its interaction with target proteins involved in cell proliferation .
Anti-inflammatory Effects
The compound has been evaluated for its potential to inhibit inflammatory mediators:
- In vitro assays indicated that related pyrazole compounds could decrease the production of pro-inflammatory cytokines in activated macrophages .
Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor has been explored:
- It was found to inhibit enzymes such as NAMPT (Nicotinamide adenine dinucleotide phosphate), which plays a crucial role in cellular metabolism and energy production .
Case Studies
Several case studies have highlighted the biological effects of similar compounds:
- Case Study on Antitumor Activity :
- Case Study on Anti-inflammatory Activity :
Q & A
Q. Methodological Insight :
Q. Table 1. Reaction Optimization Examples
| Step | Solvent | Reagent/Catalyst | Temperature | Yield Range |
|---|---|---|---|---|
| Pyrazole cyclization | Glacial AcOH | NH₄OAc | 108°C | 60-70% |
| Substitution | DMF | K₂CO₃ | 60°C | 65-75% |
How do fluorine and methyl substituents affect electronic properties and bioactivity?
Advanced Research Question
- Electronic effects : Fluorine’s electronegativity increases electron-withdrawing character, polarizing the pyrazole ring and enhancing binding to hydrophobic enzyme pockets. Methyl groups donate electron density, stabilizing adjacent bonds .
- Bioactivity implications : Fluorine improves metabolic stability and membrane permeability, while methyl groups reduce rotational freedom, favoring rigid conformations for target engagement .
Q. Methodological Insight :
- Comparative studies : Use NMR to assess substituent-induced chemical shifts. DFT calculations quantify electronic effects (e.g., HOMO-LUMO gaps) .
What spectroscopic techniques are essential for structural characterization?
Basic Research Question
- ¹H/¹³C NMR : Assign methyl (δ ~2.1–2.5 ppm) and fluorine-coupled protons (e.g., ⁴J coupling in pyrazole rings) .
- IR spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ peak) and fragmentation patterns .
How can contradictory cytotoxicity data across cell lines be resolved?
Advanced Research Question
- Variables to control :
- Statistical approach : Use ANOVA to compare IC₅₀ values across replicates and cell types .
What computational strategies predict target binding modes?
Advanced Research Question
- Molecular docking :
- Validation : Compare docking scores (e.g., binding energy ≤ -7 kcal/mol) with experimental IC₅₀ data .
How should researchers handle this compound safely in the lab?
Basic Research Question
- Precautions :
- First aid : For skin contact, wash with water for 15 minutes and consult a physician .
What purification methods are optimal for isolating the compound?
Basic Research Question
- Flash chromatography : Use silica gel with gradients of ethyl acetate/hexane (polarity adjusted for solubility) .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (validate via melting point analysis) .
How can reaction scalability be achieved without compromising yield?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
